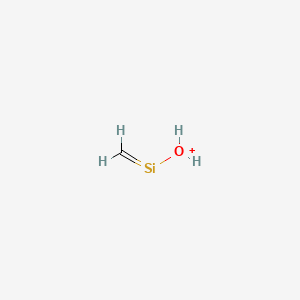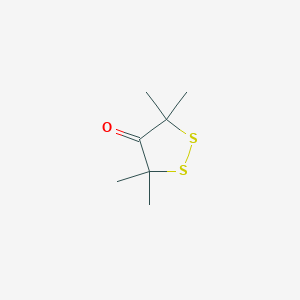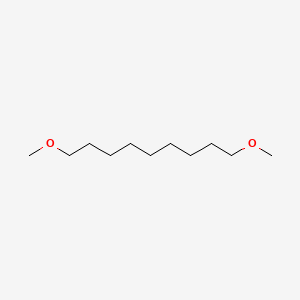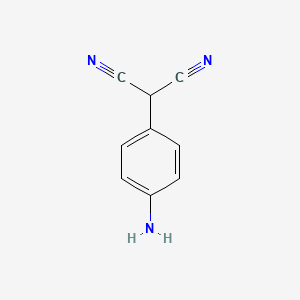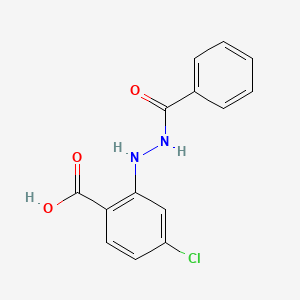
2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid is an organic compound that belongs to the class of hydrazides and benzoic acids This compound is characterized by the presence of a benzoylhydrazinyl group attached to a chlorobenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with benzoylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzoic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The benzoylhydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The chlorobenzoic acid moiety may also contribute to the compound’s activity by interacting with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzoylhydrazinylbenzoic acid: Lacks the chlorine atom present in 2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid.
4-Chlorobenzoic acid: Lacks the benzoylhydrazinyl group.
Benzoylhydrazine: Lacks the benzoic acid moiety.
Uniqueness
This compound is unique due to the presence of both the benzoylhydrazinyl group and the chlorobenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
92813-94-0 |
|---|---|
Formule moléculaire |
C14H11ClN2O3 |
Poids moléculaire |
290.70 g/mol |
Nom IUPAC |
2-(2-benzoylhydrazinyl)-4-chlorobenzoic acid |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-6-7-11(14(19)20)12(8-10)16-17-13(18)9-4-2-1-3-5-9/h1-8,16H,(H,17,18)(H,19,20) |
Clé InChI |
LCHZIXWPEGURKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NNC2=C(C=CC(=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14349439.png)

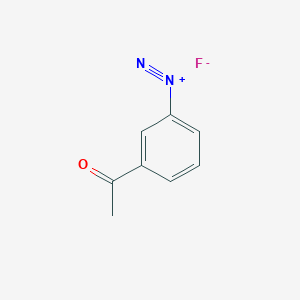
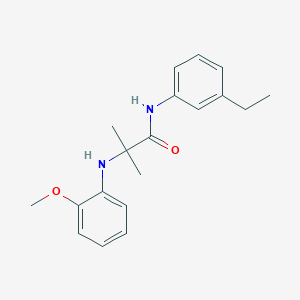
![Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate](/img/structure/B14349460.png)
![[(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14349463.png)

